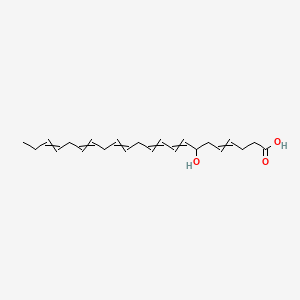
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is an ester of carnitine . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS . It plays a major anti-inflammatory role .
Molecular Structure Analysis
The molecular formula of this compound is C22H32O3. The molecular weight is 344.495.科学的研究の応用
Anti-Inflammatory and Proresolving Actions : A study by Serhan et al. (2009) identified a new pathway involving the biosynthesis of potent anti-inflammatory and proresolving mediators from docosahexaenoic acid (DHA) by macrophages. This pathway generates bioactive 7,14-dihydroxydocosa-4Z,8,10,12,16Z,19Z-hexaenoic acid, coined as 'maresin', which shows significant anti-inflammatory and proresolving activity, potentially contributing to the beneficial actions of DHA in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Resolvins Derived from Docosapentaenoic Acid : Dangi et al. (2010) discuss potent anti-inflammatory resolvins derived from docosapentaenoic acid (DPAn-6), analogous in structure and action to DHA-derived resolvins. These resolvins, including 17S-HDPAn-6 and 10S,17S-HDPAn-6, are potential drug candidates, demonstrating the importance of understanding their biosynthesis and metabolism for therapeutic applications (Dangi et al., 2010).
Oxidation of Docosahexaenoic Acid : A study by Vanrollins et al. (1984) on the oxidation of docosahexaenoic acid by rat liver microsomes identified various metabolites, including 7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acids. This study highlights the different classes of oxidation and suggests the involvement of microsome cytochrome P-450 monooxygenases, indicating the complex metabolic pathways of these fatty acids (Vanrollins et al., 1984).
Therapeutic Effects on Pulmonary Fibrosis : Li et al. (2017) demonstrated that Protectin DX (PDX), a derivative of docosahexaenoic acids, has a potential therapeutic effect on pulmonary fibrosis in mice. PDX was shown to ameliorate inflammatory responses, extracellular matrix deposition, and improve lung function, suggesting its potential as a therapeutic approach for fibrotic lung diseases (Li et al., 2017).
Involvement in Soil Microbial Transformation : Research on the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, including hydroxamic acids, by Fomsgaard et al. (2004), highlights the role of these compounds in the defense mechanisms of plants and their transformation in the soil environment, relevant for agricultural and environmental studies (Fomsgaard et al., 2004).
作用機序
Mode of Action
The compound is an ester of carnitine . It interacts with its targets by facilitating the transfer of fatty acids from the cytoplasm to mitochondria . This process is crucial for the production of fatty acids in cells, which are essential in cell membrane structure .
Biochemical Pathways
The compound is involved in the beta-oxidation pathway . Once in the mitochondrial matrix, it is converted back to its CoA form by carnitine palmitoyltransferase 2 (CPT2), whereupon beta-oxidation can begin . Beta oxidation of the compound occurs in four steps . The end product of this pathway is acetyl-CoA, which can enter the citric acid cycle, eventually forming several equivalents of ATP .
Pharmacokinetics
It is known that the compound is a very long-chain acyl-coa , and these types of compounds are generally metabolized in peroxisomes .
Result of Action
The result of the compound’s action is the production of fatty acids in cells, which are essential in cell membrane structure . Additionally, the compound’s metabolism results in the formation of acetyl-CoA, which can enter the citric acid cycle, eventually forming several equivalents of ATP . This process converts fats to ATP, or biochemical energy .
Action Environment
It is known that the compound is a very long-chain acyl-coa , and these types of compounds are generally metabolized in peroxisomes . Therefore, factors affecting peroxisomal function could potentially influence the compound’s action.
生化学分析
Biochemical Properties
In biochemical reactions, 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid may interact with various enzymes, proteins, and other biomolecules. For instance, it is generally formed in the cytoplasm from very long acyl groups synthesized by fatty acid synthases or obtained from the diet .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to play a major anti-inflammatory role, preventing LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl 7-bromoheptanoate", "Ethyl 4-oxopentanoate", "Methyl 10-undecenoate", "Methyl 13-bromotetradecanoate", "Methyl 16-iodohexadecanoate", "Methyl 19-bromoeicosanoate", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Hexane" ], "Reaction": [ "Step 1: Methyl 7-bromoheptanoate is reacted with sodium hydroxide to form 7-hydroxyheptanoic acid.", "Step 2: 7-Hydroxyheptanoic acid is reacted with ethyl 4-oxopentanoate to form 7-(2-oxopropyl)heptanoic acid.", "Step 3: 7-(2-oxopropyl)heptanoic acid is reacted with sodium borohydride to form 7-(2-hydroxypropyl)heptanoic acid.", "Step 4: 7-(2-hydroxypropyl)heptanoic acid is reacted with methyl 10-undecenoate to form 7-(2-oxopropyl)-10-undecenoic acid.", "Step 5: 7-(2-oxopropyl)-10-undecenoic acid is reacted with methyl 13-bromotetradecanoate to form 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester.", "Step 6: 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester is reacted with sodium borohydride to form 7-(2-hydroxypropyl)-10-undecenoic acid-13-methyl ester.", "Step 7: 7-(2-hydroxypropyl)-10-undecenoic acid-13-methyl ester is reacted with methyl 16-iodohexadecanoate to form 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester.", "Step 8: 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester is reacted with sodium borohydride to form 7-(2-hydroxypropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester.", "Step 9: 7-(2-hydroxypropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester is reacted with methyl 19-bromoeicosanoate to form 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester-19-methyl ester.", "Step 10: 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester-19-methyl ester is hydrolyzed with hydrochloric acid to form 7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid.", "Step 11: The product is purified by extraction with diethyl ether and washing with sodium chloride and sodium sulfate. The diethyl ether is evaporated and the residue is dissolved in hexane to obtain the final product." ] } | |
CAS番号 |
90780-55-5 |
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
(4Z,8Z,10Z,13Z,16Z,19Z)-7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15- |
InChIキー |
OZXAIGIRPOOJTI-VLGMZSPHSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(C/C=C\CCC(=O)O)O |
SMILES |
CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |
正規SMILES |
CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |
同義語 |
7-hydroxy Docosahexaenoic Acid; (±)7-HDoHE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
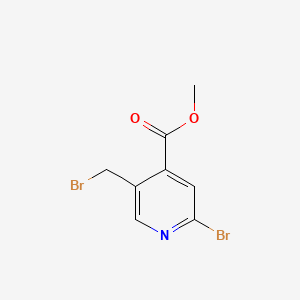

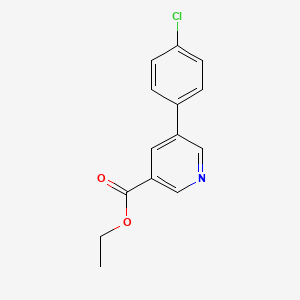
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
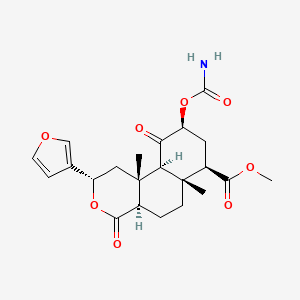

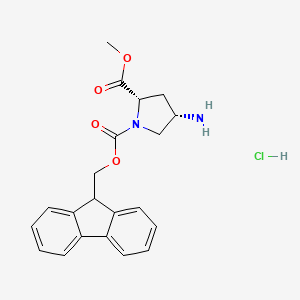
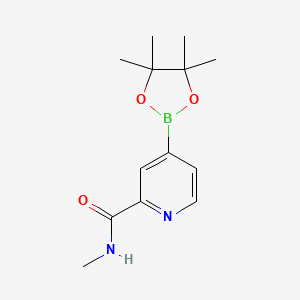
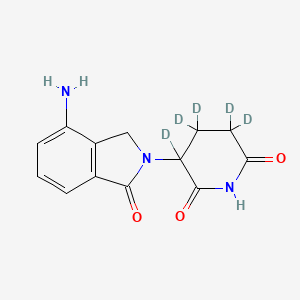
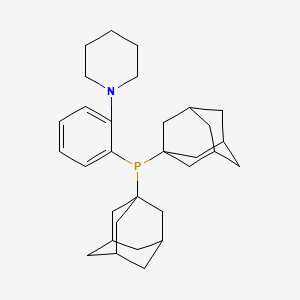
![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)
